molecular formula C6H9Br B024779 3-Bromocyclohexene CAS No. 108055-90-9

3-Bromocyclohexene

Cat. No. B024779
M. Wt: 161.04 g/mol
InChI Key: AJKDUJRRWLQXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromocyclohexene is a chemical compound that is commonly used in scientific research. It is an unsaturated organic compound that contains a bromine atom attached to a cyclohexene ring. This chemical compound has many applications in the field of science, including its use in the synthesis of other compounds and its use in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of 3-Bromocyclohexene is not well understood. However, it is believed to act as an alkylating agent, which means that it can react with nucleophilic groups such as amino groups in proteins and DNA. This can lead to changes in the structure and function of these molecules, which can have various physiological effects.

Biochemical And Physiological Effects

3-Bromocyclohexene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Bromocyclohexene in lab experiments is its ease of synthesis. It can be easily prepared from readily available starting materials, and the reaction conditions are relatively mild. However, one limitation of using this compound is its reactivity. As an alkylating agent, it can react with a wide range of nucleophilic groups, which can make it difficult to study specific biological processes.

Future Directions

There are many potential future directions for research involving 3-Bromocyclohexene. One area of interest is its potential use in cancer therapy. Its cytotoxic effects on cancer cells make it a promising candidate for further study. Another area of interest is its use in the study of enzyme-catalyzed reactions. By studying the effects of 3-Bromocyclohexene on specific enzymes, researchers may be able to gain a better understanding of the mechanisms of enzyme action. Additionally, the development of new synthetic methods for preparing 3-Bromocyclohexene and related compounds may lead to the discovery of new applications in various fields of science.

Synthesis Methods

The synthesis of 3-Bromocyclohexene involves the addition of bromine to cyclohexene. This reaction is carried out in the presence of a catalyst such as iron or aluminum chloride. The reaction produces a mixture of products, including 1,2-dibromocyclohexane and 1,4-dibromocyclohexane. The desired product, 3-Bromocyclohexene, is then isolated and purified using various techniques such as distillation and recrystallization.

Scientific Research Applications

3-Bromocyclohexene has many applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the study of biochemical and physiological processes, including the study of enzyme-catalyzed reactions and the mechanisms of drug action.

properties

IUPAC Name

3-bromocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKDUJRRWLQXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90934426
Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclohexene

CAS RN

1521-51-3
Record name Cyclohexene, 3-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90934426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromocyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.